molecular formula C24H19BrN4OS3 B12448669 2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12448669
M. Wt: 555.5 g/mol
InChI Key: QRYKJRYVJSJVLC-UHFFFAOYSA-N
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Description

2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, bromination, and subsequent functionalization with the carbamothioyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms .

Scientific Research Applications

2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide
  • 2-bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
  • 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline

Uniqueness

What sets 2-bromo-N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C24H19BrN4OS3

Molecular Weight

555.5 g/mol

IUPAC Name

2-bromo-N-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H19BrN4OS3/c25-16-9-3-1-7-14(16)21(30)29-24(31)28-17-10-4-6-12-19(17)33-23-20-15-8-2-5-11-18(15)32-22(20)26-13-27-23/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H2,28,29,30,31)

InChI Key

QRYKJRYVJSJVLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4NC(=S)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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